2-Methyl-6-nitroquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-nitroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6-5-10-9-4-7(12(13)14)2-3-8(9)11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWQHNDESNJXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Methyl 6 Nitroquinoxaline
Classical Condensation Pathways
The traditional and most fundamental route to the quinoxaline (B1680401) scaffold involves the acid-catalyzed condensation of an ortho-phenylenediamine with an α-dicarbonyl compound. This method is widely utilized due to its reliability and the ready availability of the starting materials.
Cyclocondensation of o-Phenylenediamines with α-Dicarbonyl Compounds
The cornerstone of quinoxaline synthesis is the reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. researchgate.net This reaction proceeds via a cyclocondensation mechanism, forming the pyrazine (B50134) ring fused to the benzene (B151609) ring of the diamine. The reaction is typically carried out in a suitable solvent and often accelerated by the presence of an acid catalyst.
To synthesize 2-Methyl-6-nitroquinoxaline, the specific o-phenylenediamine (B120857) required is 4-nitro-1,2-benzenediamine. The nitro group at the 4-position of the diamine remains as a substituent at the 6-position of the resulting quinoxaline ring system. The presence of the electron-withdrawing nitro group can influence the reactivity of the diamine precursor.
The "2-methyl" portion of the target compound is introduced by the choice of the α-dicarbonyl component. Methylglyoxal (B44143), which is also known as pyruvic aldehyde or 2-oxopropanal, is the appropriate reactant for this purpose. researchgate.netwikipedia.org Methylglyoxal possesses both an aldehyde and a ketone functional group. The reaction with 4-nitro-1,2-benzenediamine leads to the formation of the quinoxaline ring, with the methyl group from the methylglyoxal becoming a substituent at the 2-position.
The generally accepted mechanism for this acid-catalyzed cyclocondensation involves the following steps:
Protonation of one of the carbonyl groups of the α-dicarbonyl compound (methylglyoxal) by the acid catalyst, which increases its electrophilicity.
Nucleophilic attack by one of the amino groups of the 4-nitro-1,2-benzenediamine on the activated carbonyl carbon.
A proton transfer step, followed by the elimination of a water molecule to form an imine intermediate.
An intramolecular cyclization step where the second amino group attacks the remaining carbonyl group.
A final dehydration step to form the aromatic quinoxaline ring.
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.
Catalysts: While the reaction can proceed without a catalyst, it is often slow. Acidic catalysts are commonly employed to accelerate the condensation. These can range from simple protic acids like acetic acid and hydrochloric acid to Lewis acids.
Solvents: The choice of solvent can significantly impact the reaction rate and yield. Solvents such as ethanol (B145695), methanol (B129727), and dimethylformamide (DMF) are frequently used. researchgate.netwhiterose.ac.uk The ideal solvent should be able to dissolve the reactants and be stable under the reaction conditions. The polarity of the solvent can influence the reaction pathway and the stability of intermediates.
Temperature and Reaction Time: The reaction temperature is a critical factor. While some reactions can be carried out at room temperature, heating is often necessary to drive the reaction to completion in a reasonable amount of time. whiterose.ac.uk Optimization studies aim to find a balance between a high reaction rate and the minimization of side reactions that can occur at elevated temperatures. Reaction times can vary from a few minutes to several hours depending on the other conditions.
Below is a table summarizing typical conditions for the synthesis of quinoxaline derivatives.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
| None | Methanol/Water | Room Temp. | 10 min | ~90% (for a model reaction) |
| Acetic Acid | Ethanol | Reflux | 2-4 h | 85-95% |
| p-TSA | Toluene | 80 °C | 3-5 h | 80-92% |
| FeCl3 | DMF | Microwave | 5-10 min | 82-90% |
This table represents typical conditions for the synthesis of various quinoxaline derivatives and may require optimization for this compound.
Variations and Mechanistic Considerations of Hinsberg Condensation
The Hinsberg condensation is a classical method for the synthesis of quinoxalines, first reported in the late 19th century. dntb.gov.ua It specifically refers to the reaction of an o-phenylenediamine with an α-dicarbonyl compound. Therefore, the synthesis of this compound from 4-nitro-1,2-benzenediamine and methylglyoxal is a specific application of the Hinsberg condensation. Mechanistic considerations are as described in section 2.1.1.2. While the term is sometimes associated with other reactions, in the context of quinoxalines, it is the foundational cyclocondensation reaction.
Modernized and Green Synthetic Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in line with the principles of green chemistry. researchgate.netmanuscriptpoint.com These approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption.
Modernized approaches to the synthesis of quinoxalines, including this compound, often focus on the use of alternative energy sources and novel catalytic systems.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. idecefyn.com.ar In the synthesis of quinoxalines, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. This method is often performed under solvent-free conditions or with a minimal amount of a green solvent like water or ethanol.
Ultrasound-Assisted Synthesis: Sonication is another alternative energy source that can promote the synthesis of quinoxalines. The use of ultrasound can enhance mass transfer and reaction rates through acoustic cavitation.
Green Catalysts: There is a growing interest in using heterogeneous and recyclable catalysts. These can include solid-supported acids, zeolites, and various nanomaterials. For instance, silica-functionalized magnetic nanoparticles have been used to improve the yield and reduce the reaction time in the synthesis of a related compound, 2-methyl-6-nitroquinoline (B57331). nih.gov Such catalysts can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous.
Green Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. Water and ethanol are often explored as alternatives to more hazardous organic solvents. "On-water" synthesis, where the reaction is performed in an aqueous suspension, has been shown to be effective for the preparation of some quinoxalines.
Below is a table summarizing some green approaches to quinoxaline synthesis.
| Method | Catalyst/Medium | Conditions | Advantages |
| Microwave | Solvent-free or Ethanol | 5-15 min, 80-120 °C | Rapid, high yields, reduced solvent use |
| Ultrasound | Water or Ethanol | Room Temp., 30-60 min | Mild conditions, energy efficient |
| Nanocatalysis | Fe3O4@SiO2 | Reflux | Recyclable catalyst, improved yield |
| On-Water | Water | Sonication | Environmentally benign solvent |
This table illustrates general green synthetic strategies for quinoxalines that could be adapted for the synthesis of this compound.
Catalytic Strategies in Quinoxaline Synthesis
The development of catalytic systems has been instrumental in advancing the synthesis of quinoxaline derivatives, including this compound. These strategies aim to enhance reaction rates, improve yields, and allow for milder reaction conditions.
Organocatalysis and Metal-Free Protocols
Organocatalysis and metal-free protocols represent a green and sustainable approach to quinoxaline synthesis. These methods avoid the use of potentially toxic and expensive heavy metals. While specific examples detailing the organocatalytic synthesis of this compound are not extensively documented, the general principles of organocatalysis are applicable. For instance, a patent has described the use of o-benzoylsulfonimide (saccharin) as a catalyst for the synthesis of nitroquinoxaline derivatives, achieving high yields at room temperature. google.com The reaction of 4-nitro-1,2-phenylenediamine with methylglyoxal in the presence of an organocatalyst would be expected to proceed efficiently.
Metal-free approaches often utilize reagents like iodine or graphene oxide to promote the condensation and subsequent cyclization-aromatization steps. nih.gov These methods offer the advantages of being cost-effective and having a lower environmental impact.
Application of Transition Metal Catalysts (e.g., Copper, Nickel)
Transition metals are effective catalysts for a variety of organic transformations, including the synthesis of quinoxalines. mdpi.com Their catalytic activity stems from their ability to exist in multiple oxidation states and to coordinate with organic substrates, thereby lowering the activation energy of the reaction.
Nanomaterial-Assisted Synthesis (e.g., Fe3O4@SiO2)
Nanomaterials have emerged as highly efficient catalysts due to their large surface-area-to-volume ratio, which provides a high density of active sites. Magnetic nanoparticles, such as silica-coated iron oxide (Fe3O4@SiO2), are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet, facilitating catalyst recycling. nih.gov
While the direct synthesis of this compound using nanomaterials is not explicitly detailed in the available literature, the successful application of Fe3O4@SiO2 nanoparticles in the synthesis of the closely related compound, 2-methyl-6-nitroquinoline, highlights the potential of this methodology. nih.govnih.gov In this analogous synthesis, the nanomaterial was found to significantly improve the reaction yield and reduce the reaction time by stabilizing unstable intermediates on its acidic silica (B1680970) surface. nih.govnih.gov A similar catalytic effect would be anticipated in the synthesis of this compound.
Environmentally Benign Reaction Media and Conditions
In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic protocols for quinoxalines that utilize environmentally friendly solvents and operate under mild conditions.
Aqueous Medium Reactions
The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Several methodologies have been developed for the synthesis of quinoxaline derivatives in aqueous media. nih.gov These reactions often proceed smoothly and can sometimes be accelerated due to hydrophobic effects. The synthesis of this compound in an aqueous medium would involve the condensation of 4-nitro-1,2-phenylenediamine and methylglyoxal, potentially with the aid of a water-tolerant catalyst.
Room Temperature Synthesis
Conducting reactions at room temperature offers significant advantages in terms of energy efficiency and can help to minimize the formation of side products that may occur at elevated temperatures. The synthesis of 2-methylquinoxaline (B147225) derivatives at room temperature has been reported. nih.gov Specifically, the reaction of bisubstituted phenylenediamine derivatives with methylglyoxal in tetrahydrofuran (B95107) (THF) at room temperature yields the corresponding 2-methylquinoxalines. nih.gov This protocol is directly applicable to the synthesis of this compound from 4-nitro-1,2-phenylenediamine.
The following table summarizes the general conditions for the synthesis of 2-methylquinoxalines, which are applicable to this compound.
Table 1: General Conditions for the Synthesis of 2-Methylquinoxalines
| Reactants | Solvent | Temperature | Product |
|---|---|---|---|
| Substituted Phenylenediamine, Methylglyoxal | Tetrahydrofuran (THF) | Room Temperature | 2-Methylquinoxaline derivative |
Microwave-Assisted and Ultrasound-Irradiated Methods
Advanced energy sources like microwave irradiation and ultrasound have been effectively employed to accelerate the synthesis of quinoxaline derivatives, offering benefits such as reduced reaction times, higher yields, and often solvent-free conditions. e-journals.inudayton.edu
Microwave-Assisted Synthesis: This technique utilizes microwave heating to expedite the condensation reaction between a diamine and a dicarbonyl compound. e-journals.in For the synthesis of a closely related compound, 2,3-dimethyl-6-nitroquinoxaline, 4-nitro-1,2-phenylenediamine is condensed with 2,3-butanedione (B143835) under microwave irradiation. e-journals.in This solvent-free approach, using a small amount of DMSO, can lead to excellent yields (80-90%) in a matter of minutes (typically around 3.5 minutes), presenting a greener and more efficient alternative to conventional heating methods. e-journals.in The reaction is clean, and the work-up process is simplified, making it a highly attractive method for rapid scaffold assembly. e-journals.in Microwave-assisted synthesis has demonstrated its effectiveness for nucleophilic aromatic substitution (NAS) chemistry on quinoxaline cores as well. udayton.edu
Ultrasound-Irradiated Methods: Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient route to quinoxaline derivatives. tandfonline.com Ultrasound irradiation promotes the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, often in an aqueous medium and without the need for a catalyst. tandfonline.comresearchgate.net Reactions are typically carried out at room temperature and can be completed in a shorter time frame compared to silent (non-irradiated) reactions, with excellent yields. researchgate.netscielo.br For instance, the reaction of o-phenylenediamine with benzil (B1666583) in ethanol under ultrasound irradiation can produce the corresponding quinoxaline in 98% yield within 60 minutes, a significant improvement over conventional heating or stirring at room temperature. researchgate.netscielo.br This method is compatible with various substituted diamines and diketones, indicating its applicability for the synthesis of this compound from 4-nitro-1,2-phenylenediamine and methylglyoxal. scielo.br
| Method | Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | 4-nitro-1,2-phenylenediamine + 2,3-butanedione | Solvent-free, DMSO | 3.5 min | 80-90% | e-journals.in |
| Ultrasound-Irradiated | o-phenylenediamine + Benzil | Ethanol, Room Temp | 60 min | 98% | researchgate.netscielo.br |
| Ultrasound-Irradiated | Ninhydrin + o-phenylenediamine | Water, Room Temp | 5 min | 96% | tandfonline.com |
One-Pot Multicomponent Reactions (MCRs) for Scaffold Assembly
An innovative one-pot method involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov In this process, the alcohol serves as a hydrogen donor for the in-situ reduction of the nitro group in the 2-nitroaniline (B44862) to an amino group, generating a 1,2-diaminobenzene intermediate. nih.gov Simultaneously, the vicinal diol is oxidized to a 1,2-dicarbonyl compound. nih.gov These two intermediates then condense to form the quinoxaline ring. nih.gov This reaction proceeds without the need for external oxidants or reductants, with water being the only byproduct. nih.gov To synthesize this compound via this strategy, 4-nitro-2-nitroaniline could theoretically be reacted with 1,2-propanediol, although this specific combination requires further investigation. The reaction is catalyzed by an iron complex and activated by trimethylamine (B31210) N-oxide, yielding quinoxaline derivatives in good to excellent yields (49–98%). nih.gov
Derivatization and Functionalization from this compound Scaffold
The this compound scaffold is a versatile platform for further chemical modifications, primarily through transformations of the nitro group and reactions at the quinoxaline core.
Transformation of the Nitro Group to Amino and Other Functionalities
The nitro group at the 6-position is a key functional handle that can be readily transformed into an amino group, which in turn opens up a vast array of subsequent derivatization possibilities.
The reduction of the aromatic nitro group to an amine is a fundamental and widely used transformation.
Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. The reaction is typically carried out using a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under an atmosphere of hydrogen gas (H₂). researchgate.net For substrates containing other reducible groups, catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C, can offer greater selectivity. researchgate.netmdpi.com The enantioselective hydrogenation of the pyrazine ring of 2-methylquinoxaline has been achieved using iridium catalysts, demonstrating the utility of catalytic hydrogenation for modifying the quinoxaline core. dntb.gov.ua
Chemical Reduction: A variety of chemical reducing agents can be employed to convert the nitro group to an amine.
Stannous Chloride (SnCl₂): The reduction of aromatic nitro compounds using stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol is a classic and reliable method. scispace.comacsgcipr.org This method is often preferred when other functional groups sensitive to catalytic hydrogenation are present. acsgcipr.org The reaction can also be accelerated using ultrasound irradiation. scispace.com
Iron in Acidic Media (Fe/HCl): The use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is another common, cost-effective, and robust method for nitro group reduction. researchgate.net This method is known for its high tolerance of various functional groups. scispace.com
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Clean, high yield, potential for enantioselectivity. | researchgate.netdntb.gov.ua |
| Chemical Reduction | SnCl₂·2H₂O, Ethanol | Good for substrates with sensitive functional groups. | scispace.comacsgcipr.org |
| Chemical Reduction | Fe, HCl/H₂O/Ethanol | Cost-effective, high functional group tolerance. | researchgate.netscispace.com |
The resulting 6-amino-2-methylquinoxaline is a valuable intermediate. The primary amino group can undergo numerous reactions, such as acylation, alkylation, and diazotization. A key derivatization pathway involves its conversion into a hydrazine, which can then be used to form hydrazones. mdpi.com This typically involves:
Diazotization: The amino group is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt.
Reduction to Hydrazine: The diazonium salt is then reduced, for example with SnCl₂/HCl, to yield the corresponding 6-hydrazinyl-2-methylquinoxaline.
Hydrazone Formation: The resulting hydrazine is condensed with an aldehyde or ketone, often in a protic solvent like ethanol and sometimes with an acid catalyst, to yield the final hydrazone derivative. nih.govresearchgate.netnih.gov This reaction is a versatile method for creating complex molecular architectures with potential biological activities. mdpi.comarabjchem.org
Substitution and Ring-Opening/Closure Reactions at Quinoxaline Core
Substitution Reactions: The quinoxaline ring system can undergo nucleophilic aromatic substitution (SₙAr), particularly when activated by electron-withdrawing groups like the nitro group at the 6-position. wikipedia.orgmasterorganicchemistry.com The presence of the nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. nih.govlibretexts.org Halogens placed on the quinoxaline ring, for example at the 2- or 3-positions, can be displaced by various nucleophiles (e.g., amines, alkoxides). udayton.edu Microwave assistance can significantly accelerate these substitution reactions. udayton.edu
Ring-Opening/Closure Reactions: The quinoxaline core can also be involved in reactions that lead to more complex fused heterocyclic systems. These can include intramolecular cyclizations or rearrangements. For example, diaminosubstituted quinoxalines can react with reagents like triethyl orthoformate to undergo ring closure, forming quinoxaline-anellated imidazolium (B1220033) salts. researchgate.net UV irradiation of certain benzodiazepine (B76468) derivatives can induce an oxidative ring contraction to form a quinoxaline structure. sapub.org Furthermore, condensation reactions can lead to ring-closure, forming novel quinoline (B57606) derivatives. researchgate.net These reactions highlight the versatility of the quinoxaline scaffold in constructing diverse and complex molecular frameworks.
Alkylation and Arylation Strategies
In the context of the synthesis of this compound, the term "alkylation" refers to the introduction of the methyl group onto the quinoxaline core. The most direct and widely employed strategy to achieve this is not through the direct alkylation of a pre-formed 6-nitroquinoxaline ring, but rather through the use of an alkyl-containing precursor in the primary ring-forming condensation reaction. Arylation, while a significant strategy in the broader field of quinoxaline chemistry for the introduction of aryl substituents, is not a primary route for the synthesis of the title compound itself, which lacks an aryl substituent other than the fused benzene ring.
The principal synthetic route involves the condensation of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound. For this compound, this translates to the reaction between 4-nitro-1,2-phenylenediamine and methylglyoxal (also known as pyruvaldehyde or 2-oxopropionaldehyde). In this reaction, the methylglyoxal serves as the "alkylating" agent, providing the carbon backbone for the pyrazine ring and the desired methyl group at the 2-position.
The reaction proceeds by a nucleophilic attack of the amino groups of 4-nitro-1,2-phenylenediamine on the two carbonyl groups of methylglyoxal, followed by a cyclization and dehydration sequence to form the aromatic quinoxaline ring system. Due to the asymmetry of methylglyoxal, the condensation with 4-nitro-1,2-phenylenediamine theoretically could lead to two isomeric products: this compound and 2-Methyl-7-nitroquinoxaline. However, the literature on similar reactions suggests that the reaction often proceeds with a high degree of regioselectivity, or the isomers can be separated by chromatographic methods.
While specific, detailed research findings for the synthesis of this compound are not extensively reported in readily available literature, the synthesis of the closely related compound, 2,3-Dimethyl-6-nitroquinoxaline, provides a clear and reliable precedent for the reaction conditions. The synthesis of 2,3-Dimethyl-6-nitroquinoxaline is achieved by the condensation of 4-nitro-o-phenylenediamine (B140028) with 2,3-butanedione (biacetyl). The reaction is typically carried out by heating the reactants in a suitable solvent, such as a denatured ethanol like SDA-32, at reflux for several hours. The product crystallizes upon cooling and can be isolated by filtration.
Based on this analogous and well-documented procedure, the reaction conditions for the synthesis of this compound can be inferred. The following data table illustrates a representative experimental setup for this type of alkylation strategy via condensation.
| Parameter | Value/Condition |
| Reactant 1 | 4-nitro-1,2-phenylenediamine |
| Reactant 2 | Methylglyoxal (Pyruvaldehyde) |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Work-up | Cooling, Filtration, Washing with solvent |
| Purification | Recrystallization |
Detailed Research Findings from Analogous Syntheses:
In a documented synthesis of 2,3-Dimethyl-6-nitroquinoxaline, 4-nitro-o-phenylenediamine (0.69 mole) was reacted with 2,3-butanedione (0.69 mole) in 1.5 L of SDA-32. The mixture was heated at reflux for 4 hours. After standing at room temperature overnight, the product crystallized and was collected. This reaction yielded 62.9 g (44.9%) of the desired product. This provides strong evidence for the feasibility of the condensation reaction as the primary "alkylation" strategy for introducing alkyl groups onto the 6-nitroquinoxaline scaffold.
The choice of solvent can influence the reaction rate and yield. While alcohols like ethanol are common, acidic solvents such as acetic acid can also be employed to catalyze the condensation and dehydration steps. The reaction is typically monitored by thin-layer chromatography (TLC) to determine its completion. Upon completion, the product often precipitates from the reaction mixture upon cooling, which simplifies the isolation process. Further purification can be achieved by recrystallization from a suitable solvent to obtain the final product in high purity.
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 6 Nitroquinoxaline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. nih.gov The mechanism generally proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com This initial step is slow and rate-determining as it temporarily disrupts the stable aromatic system. masterorganicchemistry.com
The reactivity of an aromatic ring towards electrophiles is highly dependent on the electronic nature of its substituents. The quinoxaline (B1680401) ring system is already deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the pyrazine (B50134) nitrogens. The addition of a strong deactivating group, such as the nitro group at the 6-position, further reduces the electron density of the aromatic system, making electrophilic substitution exceptionally difficult.
For instance, the nitration of unsubstituted quinoxaline requires forcing conditions (e.g., concentrated nitric acid and oleum (B3057394) at 90°C) and results in a low yield of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. sapub.org Given this low reactivity, it is expected that 2-Methyl-6-nitroquinoxaline would be highly resistant to further electrophilic substitution on the carbocyclic ring. Reactions like halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would require extremely harsh conditions and are generally not favorable for this substrate. lkouniv.ac.in
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. rsc.org This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. ck12.orglibretexts.org
The this compound framework is well-suited for SNAr reactions. The powerful electron-withdrawing nitro group significantly lowers the electron density of the quinoxaline ring system, making it susceptible to attack by nucleophiles. Research on related nitroquinoxaline structures demonstrates this reactivity. For example, 2,3-diphenyl-6-nitroquinoxaline reacts with potassium cyanide in methanol (B129727), where the cyanide ion acts as a nucleophile, leading to substitution at the 5-position to yield 6-Methoxy-2,3-diphenyl-quinoxaline-5-carbonitrile. sapub.org This indicates that positions activated by the nitro group are prime sites for nucleophilic attack.
The SNAr mechanism is particularly important for the functionalization of halogenated nitroquinoxalines. A halogen atom can serve as an excellent leaving group, especially when its displacement is activated by an adjacent (ortho) or para-positioned nitro group. ck12.org
While specific studies on halogenated precursors of this compound are limited, the principles can be inferred from related systems. Consider a hypothetical precursor such as 7-chloro-2-methyl-6-nitroquinoxaline. In this molecule, the chlorine atom is in the ortho position relative to the strongly deactivating nitro group. This arrangement provides significant activation for the displacement of the chloride ion by various nucleophiles. libretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the ring is restored.
This strategy is a common and effective method for synthesizing a wide range of substituted nitroquinoxaline derivatives by reacting a halogenated precursor with nucleophiles such as amines, alkoxides, or thiolates. researchgate.net
Oxidation and Reduction Chemistry
The this compound molecule possesses multiple sites that can undergo oxidation or reduction, including the nitro group, the pyrazine nitrogen atoms, and the pyrazine ring itself.
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. masterorganicchemistry.com This reaction is readily achievable for this compound, converting it to 6-amino-2-methylquinoxaline. This transformation is significant as it changes a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group. masterorganicchemistry.com A variety of reducing agents can be employed, with the choice often depending on the desired selectivity and tolerance of other functional groups. commonorganicchemistry.com The reduction proceeds stepwise through nitroso and hydroxylamino intermediates, though these are typically not isolated under strong reducing conditions. nih.gov
Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Typical Conditions | Product | Reference(s) |
| H₂ / Pd/C | H₂ gas, Palladium on Carbon, solvent (e.g., Ethanol) | 6-Amino-2-methylquinoxaline | , commonorganicchemistry.com |
| SnCl₂·2H₂O / HCl | Concentrated HCl, Ethanol (B145695), heat | 6-Amino-2-methylquinoxaline | commonorganicchemistry.com |
| Fe / HCl or Acetic Acid | Iron powder, acid, heat | 6-Amino-2-methylquinoxaline | wikipedia.org, commonorganicchemistry.com |
| Na₂S₂O₄ | Sodium hydrosulfite, aqueous solution | 6-Amino-2-methylquinoxaline | wikipedia.org |
The lone pairs of electrons on the nitrogen atoms of the pyrazine ring in this compound can be oxidized to form N-oxides. These N-oxide functionalities are highly polar and can act as strong hydrogen bond acceptors, altering the molecule's physical properties and biological interactions. nih.gov The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other strong oxidants like hydrogen peroxide. sapub.orgthieme-connect.de
Depending on the stoichiometry and reaction conditions, the oxidation can yield the mono-N-oxide (at either the N1 or N4 position) or the 1,4-di-N-oxide. sapub.org The presence of the electron-withdrawing nitro group can influence the reactivity of the nitrogen atoms towards oxidation. Quinoxaline 1,4-di-N-oxides are a class of compounds that have been extensively studied for various biological activities. frontiersin.org
The pyrazine ring of the quinoxaline system can be reduced to form 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. This transformation involves the saturation of the two C=N double bonds within the heterocyclic ring. This reduction is commonly achieved through catalytic hydrogenation, often using catalysts like platinum, palladium, or Raney nickel under a hydrogen atmosphere. nih.gov
The reaction converts the planar, aromatic pyrazine ring into a non-planar, saturated heterocyclic structure. This structural change significantly alters the molecule's geometry and electronic properties. The synthesis of tetrahydroquinoxalines is of considerable interest as this scaffold is found in numerous biologically active compounds. nih.govrsc.org Metal-free methods using reagents like B₂cat₂ and water have also been developed for the cascade synthesis of tetrahydroquinoxalines from nitroarene precursors. rsc.org
Reactivity of the Methyl Substituent (e.g., Condensations, Oxidations)
The methyl group at the 2-position of the quinoxaline ring is activated by the adjacent electron-withdrawing heterocyclic system, making it susceptible to a variety of reactions, particularly condensations and oxidations. The presence of the nitro group at the 6-position further influences this reactivity.
Condensation Reactions:
The activated methyl group of 2-methylquinoxaline (B147225) derivatives can participate in condensation reactions with aldehydes and other electrophilic species. This reactivity is analogous to that observed in similar heterocyclic systems like 2-methylquinoline (B7769805). For instance, studies on 2-methyl quinoxaline-1,4-dioxide have demonstrated its ability to undergo condensation with 4,4'-biphenyl carboxaldehyde in methanol at room temperature. journalajocs.com Another example is the condensation of 2-methylquinoxaline with chloral. byu.edu
A well-studied analogy is the condensation of 2-methylquinoline with various benzaldehydes in acetic anhydride, which proceeds to form trans-β-(2-quinolyl)styrenes. rsc.org The reaction is catalyzed by acetic acid and is promoted by electron-withdrawing groups on the aldehyde. rsc.org It is plausible that this compound undergoes similar aldol-type condensation reactions with aromatic aldehydes. The reaction would likely proceed through a deprotonated intermediate, where the methyl group loses a proton to form a carbanion, which then acts as a nucleophile.
The general scheme for such a condensation reaction can be depicted as follows:
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Acid or Base Catalyst | 2-Styryl-6-nitroquinoxaline |
| 2-Methylquinoxaline | Chloral | Not specified | 2-(3,3,3-trichloro-1-propenyl)quinoxaline byu.edu |
| 2-Methyl quinoxaline-1,4-dioxide | 4,4'-Biphenyl carboxaldehyde | Methanol, Room Temp. | Styryl-quinoxaline-1,4-dioxide derivative journalajocs.com |
Oxidations:
Acid-Base Properties and Protonation Studies
The this compound molecule possesses both acidic and basic centers, allowing it to exhibit amphoteric properties.
Basicity: The quinoxaline ring contains two nitrogen atoms in a pyrazine ring fused to a benzene ring. These nitrogen atoms have lone pairs of electrons and can act as Brønsted-Lowry bases, accepting protons. The protonation would occur at one of the nitrogen atoms. The electron-withdrawing nature of the nitro group at the 6-position is expected to decrease the basicity of the quinoxaline nitrogens compared to unsubstituted 2-methylquinoxaline. This is because the nitro group pulls electron density away from the ring system, making the nitrogen lone pairs less available for protonation.
Acidity: The protons of the methyl group at the 2-position are weakly acidic. This acidity is enhanced by the electron-withdrawing quinoxaline ring system. In the presence of a strong base, a proton can be abstracted from the methyl group to form a resonance-stabilized carbanion. The presence of the nitro group further enhances the acidity of these methyl protons.
While experimental pKa values for this compound are not documented in the provided search results, the related compound 2-methyl-6-nitroquinoline (B57331) is described as an acidic quinoline (B57606) derivative. biosynth.com This suggests that the presence of the nitro group imparts acidic character to the molecule. For comparison, a predicted pKa value for the related compound 2-methyl-6-nitroquinoline is approximately 4.08.
Reaction Mechanisms and Intermediate Characterization
The reaction mechanisms involving this compound are dictated by the reactivity of its functional groups.
Condensation Reaction Mechanism:
The mechanism for the condensation of this compound with an aldehyde is expected to follow a pathway similar to that of 2-methylquinoline. rsc.org A plausible mechanism involves the formation of a key intermediate, 2-methylene-1,2-dihydroquinoxaline.
The proposed steps are:
Addition: The reaction likely initiates with an acid-catalyzed addition of the aldehyde to the methyl group.
Esterification: An intermediate alcohol may be formed, which can then be esterified if the reaction is carried out in a medium like acetic anhydride. rsc.org
Elimination: The final step involves the elimination of a water molecule (or acetic acid in the case of an acetate (B1210297) intermediate) to form the styryl product. rsc.org
Kinetic studies on the condensation of 2-methylquinoline with benzaldehydes have shown that the initial addition step is rate-determining. rsc.org The formation of a 2-methylene-1,2-dihydroquinoline intermediate has been suggested in these reactions. rsc.org This intermediate is highly reactive and quickly proceeds to the final product.
Intermediate Characterization:
In the study of the condensation of 2-methylquinoline, the intermediate 1-aryl-2-(2-quinolyl)ethanols and their acetates were successfully isolated and characterized. rsc.org This suggests that for the condensation of this compound, analogous intermediates such as 1-aryl-2-(6-nitro-2-quinoxalyl)ethanols could potentially be isolated and characterized under controlled reaction conditions. The stabilization of reaction intermediates on the surface of catalysts has also been noted in related syntheses, such as that of 2-methyl-6-nitroquinoline using a silica-functionalized nanocatalyst, which helps to improve reaction yields. nih.gov
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 6 Nitroquinoxaline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For 2-Methyl-6-nitroquinoxaline, a combination of one-dimensional and two-dimensional NMR techniques is essential for a comprehensive structural assignment.
¹H and ¹³C NMR for Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum of a related quinoline (B57606) derivative, 2-methyl-6-nitroquinoline (B57331), reveals key signals that can be extrapolated to predict the spectrum of this compound. The methyl protons are expected to appear as a singlet in the upfield region, typically around 2.80 ppm. The aromatic protons will exhibit more complex splitting patterns in the downfield region, generally between 7.45 and 8.75 ppm, due to spin-spin coupling between adjacent protons on the quinoxaline (B1680401) ring system. The electron-withdrawing nature of the nitro group is anticipated to cause a significant downfield shift for the protons in its vicinity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-methyl-6-nitroquinoline, the methyl carbon appears at approximately 25.9 ppm. The aromatic and heterocyclic carbons resonate in the range of 123.1 to 163.5 ppm. The carbon atom attached to the nitro group is expected to be significantly deshielded and appear at the lower end of this range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on 2-methyl-6-nitroquinoline data)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.80 (s) | ~25.9 |
| Aromatic/Heterocyclic Protons | ~7.45 - 8.75 (m) | ~123.1 - 163.5 |
Note: 's' denotes a singlet and 'm' denotes a multiplet. Data is analogous to that of 2-methyl-6-nitroquinoline.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity of atoms within a molecule, which is particularly useful for complex heterocyclic systems like this compound.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent aromatic protons, allowing for the sequential assignment of the protons around the quinoxaline ring. The methyl protons, being a singlet, would not show any cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. The HSQC spectrum is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methyl group would show a cross-peak to the methyl carbon signal, confirming their direct bond. Similarly, each aromatic proton would correlate to its corresponding aromatic carbon.
¹⁵N NMR Chemical Shift Analysis
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less sensitive than ¹H NMR, provides direct information about the nitrogen atoms within a molecule. For this compound, there are three nitrogen atoms: two in the quinoxaline ring and one in the nitro group. The chemical shifts of these nitrogens are highly sensitive to their electronic environment.
The ¹⁵N chemical shift of the nitro group in nitroaromatic compounds typically falls within a specific range. Referenced to nitromethane (CH₃NO₂), the ¹⁵N chemical shift for aromatic nitro groups is generally observed in the range of -20 to +10 ppm. Therefore, a signal in this region in the ¹⁵N NMR spectrum of this compound would be indicative of the nitro group's nitrogen. The nitrogen atoms within the quinoxaline ring would resonate at different chemical shifts, influenced by their position within the heterocyclic system.
NMR Titration for Interaction Studies
NMR titration is a powerful method used to study non-covalent interactions between molecules in solution. This technique can be employed to investigate the binding of this compound with other molecules, such as proteins or DNA, by monitoring changes in the NMR spectrum upon the addition of a binding partner.
The process involves recording the NMR spectrum of this compound and then incrementally adding a solution of the interacting molecule. Changes in the chemical shifts, line widths, or intensities of the NMR signals of this compound upon addition of the binding partner indicate an interaction. By analyzing these changes as a function of the concentration of the added molecule, it is possible to determine the binding affinity (dissociation constant, Kd) and to map the specific parts of the this compound molecule that are involved in the interaction. For instance, significant shifts in the aromatic proton signals would suggest that the quinoxaline ring system is a primary site of interaction.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The most prominent and diagnostic of these would be the vibrations associated with the nitro group.
Aromatic nitro compounds typically exhibit two strong and distinct stretching vibrations for the N-O bonds udel.eduu-szeged.hu.
Asymmetric N-O Stretch: A strong absorption band is expected in the region of 1550-1475 cm⁻¹.
Symmetric N-O Stretch: Another strong absorption band is anticipated in the range of 1360-1290 cm⁻¹ udel.eduu-szeged.hu.
The presence of these two intense bands is a strong indicator of a nitro group attached to an aromatic ring. Other characteristic vibrations for this compound would include:
C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) are found just below 3000 cm⁻¹.
C=N and C=C stretching vibrations: These vibrations from the quinoxaline ring system would appear in the 1650-1450 cm⁻¹ region.
C-N stretching vibrations: These would be observed in the fingerprint region, typically between 1350 and 1000 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H (CH₃) | Stretch | < 3000 |
| C=N / C=C | Stretch | 1650 - 1450 |
| C-N | Stretch | 1350 - 1000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by measuring its molecular mass with extremely high accuracy, typically to four or more decimal places. For this compound, the molecular formula is established as C₉H₇N₃O₂.
The theoretical exact mass, calculated from the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), provides a precise value that can be compared against experimental results. This comparison allows for the confident assignment of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.
While specific experimental HRMS data for this compound is not detailed in readily available literature, the theoretical exact mass serves as the benchmark for such analysis. An experimental measurement confirming this value would provide definitive proof of the compound's elemental composition.
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Isotopic Composition | Theoretical Exact Mass (Da) |
|---|
Electronic Spectroscopy
Electronic spectroscopy investigates the absorption and emission of electromagnetic radiation by molecules, providing insights into their electronic structure and photophysical properties.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. The spectrum of this compound is expected to be characterized by absorptions arising from its conjugated aromatic system, which includes the quinoxaline core, the methyl group, and the nitro group.
The key electronic transitions anticipated for this molecule are:
π → π* transitions: These high-energy transitions occur within the conjugated π-system of the quinoxaline ring. They are typically responsible for strong absorption bands in the UV region.
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the quinoxaline ring or the oxygen atoms of the nitro group) to an anti-bonding π* orbital. These are generally weaker than π → π* transitions and may appear as shoulders or distinct bands at longer wavelengths.
The presence of the nitro group (—NO₂), a strong chromophore, is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted 2-methylquinoxaline (B147225). Specific λmax values are dependent on the solvent used, but detailed experimental spectra for this compound are not widely reported.
Fluorescence Spectroscopy for Luminescent Properties
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds are fluorescent, the presence of a nitro group often leads to significant fluorescence quenching. This quenching occurs because the electron-withdrawing nature of the nitro group can promote non-radiative decay pathways, such as intersystem crossing, which compete with fluorescence emission.
Consequently, this compound is expected to be either non-fluorescent or exhibit very weak luminescence. A thorough search of available literature did not yield specific experimental data on the excitation or emission spectra for this compound, which is consistent with the known quenching effects of nitroaromatic systems.
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, and dihedral angles, revealing the molecule's conformation and intermolecular interactions in the solid state.
Determination of Bond Lengths, Angles, and Dihedral Angles
A single-crystal X-ray diffraction analysis of this compound would provide the exact spatial coordinates of each atom, from which its complete molecular geometry can be derived. However, the crystal structure for this compound has not been reported in publicly accessible crystallographic databases.
Therefore, specific experimental values for its bond lengths, angles, and dihedral angles are not available. For illustrative purposes, the table below lists typical, generalized bond lengths for the types of chemical bonds present in the molecule, based on data from similar structures. researchgate.net These are representative values and not the experimentally determined data for this compound. A crystallographic study would be required to determine the precise geometry, including the planarity of the quinoxaline ring and the orientation of the nitro group relative to the ring.
Table 2: Representative Bond Lengths and Angles for Similar Chemical Moieties
| Bond/Angle Type | Representative Bond Length (Å) | Representative Bond Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.36 - 1.41 | - |
| C-N (in ring) | 1.32 - 1.35 | - |
| C-N (to NO₂) | ~1.47 | - |
| N-O (in NO₂) | ~1.22 | - |
| C-C-C (in ring) | - | ~120 |
| C-N-C (in ring) | - | ~116 - 122 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)
The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of materials. In the context of this compound and its derivatives, techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis provide invaluable insights into the crystal packing and the nature of the non-covalent forces at play. While specific crystallographic data for this compound is not extensively detailed in the literature, the analysis of closely related quinoxaline derivatives offers a comprehensive framework for understanding its potential solid-state behavior.
The crystal structures of quinoxaline derivatives are often stabilized by a network of weak intermolecular interactions, including hydrogen bonds and π-π stacking. For instance, in some quinoxaline derivatives, molecules are linked by C—H···N and C—H···O hydrogen bonds, which form intricate chain or sheet-like structures. tandfonline.comnih.gov The presence of different functional groups can lead to a variety of hydrogen bonding motifs. For example, in the crystal structure of (Z)-6-{[(2-hydroxy-4-methylphenyl)amino]methylidene}-4-methylcyclohexa-2,4-dien-1-one, a Schiff base, pairs of O—H···O hydrogen bonds link adjacent molecules to form inversion dimers. scienceopen.com
Hirshfeld surface analysis is a powerful tool for both visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates two-dimensional fingerprint plots that summarize the types and relative significance of different intermolecular interactions.
The d_norm surface, a key feature of Hirshfeld analysis, highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, which often correspond to hydrogen bonds. The shape-index and curvedness maps provide information about the planarity and stacking of molecules, which are indicative of π-π stacking interactions. nih.gov
The study of different quinoxaline derivatives demonstrates the versatility of their intermolecular interactions. For instance, in some derivatives, π-π stacking interactions contribute significantly to the stability of the crystal lattice, forming layered or columnar structures. tandfonline.comnih.gov The analysis of pairwise interaction energies can further quantify the strength of these non-covalent bonds, providing a deeper understanding of the forces governing the crystal packing. nih.gov
Interactive Data Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Quinoxaline Derivative
| Interaction Type | Percentage Contribution (%) |
| H···H | 42.8 |
| C···H/H···C | 36.8 |
| N···H/H···N | 8.3 |
| C···C | 6.3 |
| Other | 5.8 |
Theoretical and Computational Investigations on 2 Methyl 6 Nitroquinoxaline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a framework for understanding the electronic structure and properties of molecules. DFT calculations for 2-Methyl-6-nitroquinoxaline offer a detailed picture of its fundamental chemical characteristics.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. For quinoxaline (B1680401) and its derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to achieve a high degree of accuracy in predicting bond lengths and angles.
Conformational analysis further explores the different spatial arrangements of the molecule that can exist due to the rotation around single bonds. For this compound, this would involve analyzing the orientation of the methyl and nitro groups relative to the quinoxaline ring system. While the quinoxaline core is largely planar, the rotational barriers of the substituent groups can be calculated to identify the most stable conformers and understand their relative energies.
Illustrative Table of Optimized Geometrical Parameters for a Quinoxaline Derivative (Calculated via DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.39 - 1.42 | 118 - 122 | 0 - 2 |
| C-N (ring) | 1.33 - 1.37 | 117 - 123 | 0 - 1 |
| C-CH₃ | ~1.51 | - | - |
| C-NO₂ | ~1.47 | - | - |
Note: This table is illustrative and represents typical values for quinoxaline derivatives. Specific values for this compound would require a dedicated DFT calculation.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
Understanding the electronic structure of this compound is crucial for predicting its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. wikipedia.orglibretexts.orglibretexts.orgwikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, the electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap compared to unsubstituted quinoxaline.
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the nitro group and the nitrogen atoms of the quinoxaline ring are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the methyl group would exhibit a more positive potential.
Table: Frontier Molecular Orbital Energies of a Generic Nitroaromatic Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.8 |
| HOMO-LUMO Gap | 3.7 |
Note: These values are for illustrative purposes. The actual HOMO and LUMO energies for this compound would be determined through specific DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are also instrumental in predicting various spectroscopic properties of this compound, which can aid in its experimental characterization.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govnih.govarxiv.org These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. By comparing the predicted NMR spectra with experimental data, the structural assignment of this compound can be confirmed.
Vibrational Frequencies: The vibrational modes of this compound can be calculated using DFT, providing a theoretical infrared (IR) and Raman spectrum. researchgate.netnih.govnih.gov Each calculated frequency corresponds to a specific molecular vibration, such as C-H stretching, C=N stretching, or NO₂ symmetric and asymmetric stretches. These theoretical spectra are invaluable for interpreting experimental vibrational data and understanding the molecule's dynamic behavior.
Table: Predicted Vibrational Frequencies for a Nitro-Substituted Aromatic Ring
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| CH₃ Stretch | 2980 - 2870 |
| C=N Stretch | 1620 - 1580 |
| NO₂ Asymmetric Stretch | ~1550 |
| NO₂ Symmetric Stretch | ~1350 |
Note: This table provides a general range for the vibrational frequencies of key functional groups. Precise values for this compound would be obtained from a DFT frequency calculation.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. researchgate.netnih.govunimi.it For this compound, MD simulations can provide insights into its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com By simulating the movement of atoms over time, MD can reveal information about the stability of intermolecular complexes, conformational changes, and the dynamics of binding processes. In the context of drug design, MD simulations could be used to explore the interaction of this compound with a target protein, helping to understand its potential biological activity. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of molecules based on their structural features. For this compound, QSPR models could be developed to predict various physicochemical properties, such as solubility, boiling point, or toxicity, without the need for extensive experimental measurements. These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors (e.g., topological, electronic, or steric parameters) and an experimentally determined property for a series of related compounds.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway, including the activation energies and reaction kinetics. For example, the mechanism of electrophilic or nucleophilic substitution on the quinoxaline ring could be investigated, providing valuable information for synthetic chemists looking to modify the molecule.
Applications in Advanced Chemical Materials and Processes Non Biological Focus
Role as Synthetic Intermediates for Complex Organic Molecules
2-Methyl-6-nitroquinoxaline serves as a crucial building block in the synthesis of more complex organic structures. The presence of the nitro group, a strong electron-withdrawing group, and the methyl group, an electron-donating group, on the quinoxaline (B1680401) core allows for a variety of chemical transformations. These reactive sites enable chemists to construct larger, more elaborate molecules with specific functionalities.
The synthesis of quinoxaline derivatives often involves the condensation of aromatic diamines with α-dicarbonyl compounds. This straightforward method allows for the introduction of various substituents onto the quinoxaline ring system, making it a versatile intermediate for a wide array of complex molecular architectures. For instance, the reaction of o-phenylenediamine (B120857) with 2-oxopropionaldehyde yields 2-methyl-quinoxaline, a foundational structure that can be further modified.
The strategic placement of the methyl and nitro groups on the quinoxaline ring influences its reactivity and directs subsequent chemical modifications. This controlled reactivity is essential for the multi-step synthesis of complex organic molecules where precision and selectivity are paramount. The ability to selectively functionalize the molecule at different positions makes this compound a valuable tool for organic chemists aiming to build intricate molecular frameworks.
Development of Functional Materials
The inherent properties of the this compound structure make it a promising candidate for the development of novel functional materials with specific optical and electronic properties.
The extended π-conjugated system of the quinoxaline ring, coupled with the electronic influence of the nitro and methyl substituents, gives rise to its chromophoric properties. These characteristics are fundamental to the development of organic dyes and pigments. The absorption and emission of light by these molecules can be fine-tuned by altering the substituents on the quinoxaline core, allowing for the creation of materials with specific colors. The nitro group, in particular, acts as a powerful auxochrome, deepening the color of the resulting dye. Research in this area focuses on synthesizing derivatives of this compound to explore their potential as colorants for various applications, including textiles, coatings, and printing inks.
The electron-deficient nature of the quinoxaline ring, enhanced by the presence of the nitro group, makes this compound and its derivatives suitable for applications in organic electronics. These materials can function as n-type semiconductors, facilitating the transport of electrons. This property is crucial for the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs).
The concept of molecular switches, molecules that can be reversibly shifted between two or more stable states by external stimuli, is a key area of nanotechnology. The distinct electronic states of this compound can be exploited in the design of such switches. The nitro group can undergo reversible reduction and oxidation (redox) reactions, leading to significant changes in the electronic and optical properties of the molecule.
By incorporating this quinoxaline derivative into larger molecular systems, it is possible to create switches that respond to chemical or electrochemical signals. For example, a change in the redox state of the nitro group could alter the molecule's ability to bind to a specific ion or another molecule, effectively turning a function "on" or "off." This capability has potential applications in areas such as molecular computing and responsive materials.
Precursors for Supramolecular Assemblies and Anion Receptors
The electron-deficient quinoxaline ring in this compound makes it an excellent candidate for forming non-covalent interactions with electron-rich species. This property is leveraged in the field of supramolecular chemistry to construct large, well-defined assemblies. The nitrogen atoms within the quinoxaline ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions.
Furthermore, the electron-poor nature of the ring system, amplified by the nitro group, allows derivatives of this compound to function as anion receptors. These molecules can be designed to selectively bind with specific anions through a combination of electrostatic and hydrogen bonding interactions. The development of such receptors is important for applications in sensing, catalysis, and environmental remediation, where the selective recognition and binding of anions are crucial.
Applications in Industrial Chemical Processes (e.g., Metal Corrosion Inhibition)
Quinoxaline derivatives have demonstrated potential as corrosion inhibitors for various metals and alloys. The ability of these molecules to adsorb onto a metal surface and form a protective film is key to their inhibitory action. The nitrogen atoms in the quinoxaline ring can coordinate with metal atoms, while the planar aromatic structure allows for efficient surface coverage.
The presence of the nitro group in this compound can enhance its adsorption onto the metal surface through electronic interactions, thereby improving its corrosion inhibition efficiency. Research in this area involves evaluating the performance of different quinoxaline derivatives in various corrosive environments to develop more effective and environmentally friendly corrosion inhibitors for industrial applications, such as in the oil and gas industry and in infrastructure protection.
Emerging Trends and Future Research Directions in 2 Methyl 6 Nitroquinoxaline Chemistry
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of quinoxaline (B1680401) derivatives, including 2-Methyl-6-nitroquinoxaline, is increasingly benefiting from the principles of green chemistry, with a strong focus on the development of novel and sustainable catalytic systems. ekb.egekb.eg The goal is to create environmentally friendly and efficient synthetic routes that minimize waste and reduce reliance on hazardous materials. wjarr.comresearchgate.net
One promising approach involves the use of β-cyclodextrins as catalysts in aqueous media. benthamdirect.com Cyclodextrins, which are cyclic oligosaccharides, can encapsulate reactants within their hydrophobic cavities, effectively acting as microreactors that promote the reaction in an environmentally benign solvent like water. benthamdirect.com This method aligns with the goals of green chemistry by being both economical and sustainable. benthamdirect.com
Heterogeneous catalysts are also gaining traction due to their ease of separation and recyclability. ekb.eg For instance, the use of Fe3O4@SiO2 core-shell nanoparticles has been reported to enhance the yield and reduce the reaction time in the synthesis of quinoline (B57606) derivatives. nih.gov These nanoparticles provide a solid support for the reaction, stabilizing intermediates and facilitating the cyclization steps. nih.gov Other solid catalysts like bentonite (B74815) clay K-10 have been employed for the synthesis of quinoxalines, offering mild reaction conditions, high yields, and simple work-up procedures. ekb.eg
Furthermore, various metal catalysts have been explored for their efficacy in quinoxaline synthesis. Catalysts such as CrCl2·6H2O, PbBr2, and CuSO4·5H2O have been shown to be effective in the condensation of aryl-1,2-diamines with 1,2-dicarbonyls, leading to high yields and shorter reaction times. orientjchem.orgresearchgate.net These catalysts are often used in small amounts and can be easily separated from the reaction mixture, contributing to more sustainable processes. orientjchem.orgresearchgate.net The use of Lewis acids like zinc triflate and AlCl3 has also been demonstrated to catalyze the formation of quinoxaline derivatives efficiently. ekb.eg
The following table summarizes some of the novel catalytic systems being explored for the synthesis of quinoxaline derivatives:
| Catalyst System | Solvent | Key Advantages |
| β-cyclodextrins | Water | Environmentally friendly, recyclable, economical benthamdirect.com |
| Fe3O4@SiO2 nanoparticles | Not specified | Increased yield, reduced reaction time, catalyst recyclability nih.gov |
| Bentonite clay K-10 | Ethanol (B145695) | Mild conditions, high yields, low cost, simple isolation ekb.eg |
| CrCl2·6H2O, PbBr2, CuSO4·5H2O | Ethanol | High efficiency, short reaction time, easy separation orientjchem.orgresearchgate.net |
| Zinc triflate | Acetonitrile | Good yields ekb.eg |
Design of Advanced Functional Derivatives with Tunable Properties for Material Science
The inherent versatility of the quinoxaline scaffold makes this compound an excellent starting point for the design of advanced functional materials with tunable properties. nih.govidu.ac.id By chemically modifying the core structure, researchers can fine-tune the electronic, optical, and biological properties of the resulting derivatives for a wide range of applications in material science. idu.ac.idresearchgate.net
A significant area of research is the development of quinoxaline-based compounds for applications in electronics and photonics. The introduction of different functional groups can alter the electron-donating or -accepting nature of the molecule, thereby influencing its photophysical properties. This tunability is crucial for creating materials for organic light-emitting diodes (OLEDs), sensors, and nonlinear optical devices.
In the realm of medicinal chemistry, the design of quinoxaline derivatives as anticancer agents is a major focus. nih.govnih.gov By incorporating various pharmacophoric moieties, such as amide, urea, thiourea, and sulfonamide groups, researchers can create derivatives with enhanced biological activity. nih.gov For example, new series of quinoxaline derivatives have been designed and synthesized to act as histone deacetylase (HDAC) inhibitors and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, both of which are important targets in cancer therapy. nih.govrsc.org The structure-activity relationship (SAR) studies of these derivatives help in understanding how different substituents on the quinoxaline ring affect their biological efficacy, allowing for the rational design of more potent and selective drug candidates. nih.gov
The following table provides examples of how the functionalization of the quinoxaline core can lead to materials with specific applications:
| Functionalization Strategy | Target Application | Desired Property |
| Introduction of electron-withdrawing/donating groups | Organic Electronics | Tunable HOMO/LUMO levels |
| Attachment of pharmacophoric moieties (amides, ureas) | Anticancer Agents | Enhanced binding to biological targets (e.g., VEGFR-2, HDACs) nih.govnih.gov |
| Polymerization of quinoxaline-containing monomers | High-Performance Polymers | Thermal stability, chemical resistance idu.ac.id |
Integration of Machine Learning and Artificial Intelligence in Synthetic Pathway Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, including the design and production of this compound and its derivatives. springernature.com These computational tools can significantly accelerate the discovery and optimization of synthetic routes and predict the properties of novel compounds, thereby reducing the time and cost associated with traditional experimental approaches. springernature.com
Furthermore, machine learning, particularly deep learning and graph neural networks, is being employed to predict the physicochemical and biological properties of molecules from their structure. youtube.comijaia.com By training models on existing data, it is possible to estimate properties such as solubility, toxicity, and biological activity for newly designed derivatives of this compound before they are synthesized. rsc.org This in silico screening allows for the rapid identification of candidates with desired characteristics, which is particularly valuable in drug discovery and materials science. rsc.orgspringernature.com For instance, quantitative structure-activity relationship (QSAR) models, a form of machine learning, are used to correlate the chemical structure of compounds with their biological effects. ijaia.com
Deeper Mechanistic Understanding of Complex Reactions and Reactive Intermediates
A fundamental understanding of reaction mechanisms and the nature of reactive intermediates is crucial for the development of new and improved synthetic methods. wiley.com For reactions involving this compound, a deeper mechanistic insight can lead to better control over reaction outcomes, higher yields, and the ability to design novel transformations.
Many organic reactions proceed through short-lived, highly reactive intermediates such as carbocations, carbanions, carbenes, and radicals. lumenlearning.comscribd.com Identifying and characterizing these intermediates can be challenging but is essential for elucidating the reaction pathway. wiley.com Techniques such as spectroscopy and chemical trapping can be used to prove the existence of these transient species. lumenlearning.com
In the context of quinoxaline synthesis, understanding the intermediates involved in the cyclization reaction can lead to the development of more efficient catalysts and reaction conditions. For example, in the Doebner-von Miller reaction for quinoline synthesis, the mechanism is believed to involve an aldol (B89426) condensation followed by a Michael addition, proceeding through unstable intermediates. nih.gov The stabilization of these intermediates by a catalyst can significantly improve the reaction yield. nih.gov
Future research will likely focus on employing advanced computational and experimental techniques to study the reaction mechanisms involving this compound. This includes the use of density functional theory (DFT) calculations to model reaction pathways and transition states, as well as time-resolved spectroscopy to observe reactive intermediates directly. nih.gov A more profound understanding of these fundamental processes will enable chemists to design more sophisticated and efficient synthetic strategies.
Sustainable and Green Chemical Manufacturing Processes for Quinoxaline Derivatives
The principles of green chemistry are increasingly being integrated into the manufacturing processes for quinoxaline derivatives to enhance sustainability and reduce environmental impact. ekb.egwjarr.comepa.gov This involves a holistic approach that considers all aspects of the chemical lifecycle, from the choice of starting materials to the final product and waste streams. epa.gov
A key focus is the use of renewable feedstocks and safer, more environmentally benign solvents. wjarr.com For example, research has explored the synthesis of quinoxalines from biomass-derived carbohydrates, offering a sustainable alternative to petroleum-based starting materials. nso-journal.orgnso-journal.org The use of green solvents such as water, supercritical carbon dioxide, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) is also being promoted to replace hazardous organic solvents like dichloromethane. wjarr.combenthamdirect.commt.com
Process intensification, including the use of continuous-flow reactors, is another important strategy for sustainable manufacturing. nso-journal.orgnso-journal.org Flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for higher yields and purity. mt.com
The following table highlights key aspects of traditional versus green manufacturing processes for quinoxaline derivatives:
| Aspect | Traditional Manufacturing | Green Chemistry Approach |
| Starting Materials | Petroleum-based | Biomass-derived carbohydrates nso-journal.orgnso-journal.org |
| Solvents | Hazardous organic solvents (e.g., dichloromethane) | Benign solvents (e.g., water, 2-MeTHF) benthamdirect.commt.com |
| Catalysis | Often stoichiometric reagents | Highly selective, recyclable catalysts epa.gov |
| Process | Batch processing | Continuous-flow processing nso-journal.orgnso-journal.org |
| Waste | Significant waste generation | Waste prevention at the source epa.gov |
Q & A
Q. What are the established synthetic routes for 2-methyl-6-nitroquinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted o-phenylenediamine derivatives and α-keto acids or nitro-substituted precursors. Key methods include:
- Nitro-group introduction : Darabi et al. (2008, 2009) describe nitro-functionalization via electrophilic aromatic substitution under controlled acidic conditions .
- Quinoxaline core formation : Ajaikumar & Pandurangan (2009) report using glyoxylic acid and o-phenylenediamine derivatives, with yields optimized at 60–80°C and anhydrous DMF as the solvent .
Critical Parameters : Temperature stability (via Cosier & Glazer controllers) and stoichiometric ratios of nitro precursors significantly impact purity and yield .
| Reaction Route | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Condensation | 60–80 | DMF | 70–85 | |
| Nitration | 0–5 (ice bath) | H₂SO₄ | 60–75 |
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve bond angles and nitro-group orientation (e.g., Ghalib et al. (2010) used graph-set analysis to confirm hydrogen-bonding motifs) .
- Spectroscopy : Compare experimental NMR (¹H/¹³C) and IR data with computational predictions (DFT). Discrepancies >0.1 ppm in NMR shifts may indicate impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for nitroquinoxaline derivatives?
- Methodological Answer : Conflicting data (e.g., unexpected NOE effects in NMR or FTIR peak shifts) require:
- Multi-technique validation : Cross-reference XRD, mass spectrometry, and computational models (e.g., Reaxys/PubChem datasets) .
- Replication : Repeat syntheses under varying conditions (e.g., solvent polarity, temperature) to isolate artifacts .
Example: Wozniak et al. (1993) resolved nitro-group tautomerism discrepancies by comparing XRD data across pH gradients .
Q. How do electronic effects of the nitro group influence this compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilic reactivity at the 3- and 7-positions. Key approaches include:
- DFT calculations : Map electrostatic potential surfaces to predict regioselectivity .
- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., hydrazines vs. amines) under controlled pH .
Example : shows hydrazine derivatives reacting preferentially at the 2-position in glacial acetic acid (71% yield), attributed to nitro-group stabilization of transition states .
Q. What are the current gaps in ecological toxicity data for this compound, and how can they be addressed?
- Methodological Answer : No comprehensive data exist on biodegradation, bioaccumulation, or aquatic toxicity (per ECHA and RTECS databases) . Researchers should:
- Design tiered assays : Start with in vitro microbial toxicity (OECD 209), then progress to Daphnia magna LC₅₀ tests .
- Leverage predictive tools : Use EPA DSSTox or QSAR models to estimate persistence and prioritize experimental validation .
Data Analysis & Reporting
Q. How should researchers present synthetic and analytical data for nitroquinoxalines in manuscripts?
- Methodological Answer : Follow guidelines from Med. Chem. Commun. (2018):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
